![molecular formula C9H12O3 B3278309 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one CAS No. 67594-61-0](/img/structure/B3278309.png)

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

Overview

Description

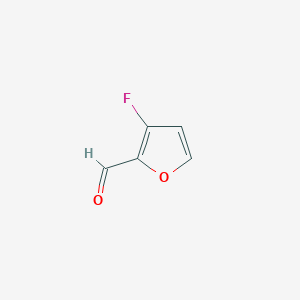

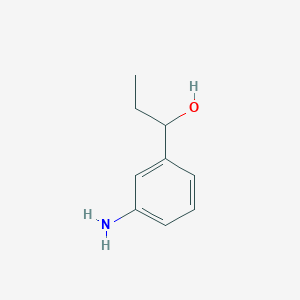

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one (SBHD) is an organic compound that has been studied extensively in recent years due to its potential applications in the medical, biochemical, and pharmaceutical fields. SBHD is a bicyclic dioxolane that is composed of an oxygen-containing ring, two carbon-containing rings, and a five-carbon-containing spirocyclic ring. This compound has been used in a variety of laboratory experiments and has been demonstrated to have various biochemical and physiological effects.

Scientific Research Applications

Stereochemical Analysis

The compound is used in stereochemical analysis of alicyclic compounds by C-13 NMR spectroscopy . The nomenclature for this system is straightforward, with exo and endo referring to the orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7, and syn and anti used for C-7 substituents .

Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

The compound is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Potential Alternative Jet Fuel

Spiro-hydrocarbons, which include this compound, are potentially a type of novel alternative jet fuel due to their high density and net heat of combustion .

Multimodal Mechanophore

The compound is used as a multimodal mechanophore with force . Each mode of activation results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions .

Aggregation-Induced Emission (AIE)

In this study, a class of spiro-fused bicyclo[3,2,2] octatriene triptycene derivatives with a unique 3D molecular scaffolding structure that display aggregation-induced emission (AIE) activity with bright solid-state blue luminescence .

Succinimide-Fused Spiro[Pyrrolidine-2,3’-Oxindoles]

The compound is used in the construction of succinimide-fused spiro[pyrrolidine-2,3’-oxindole] compounds via 1,3-dipolar cycloaddition involving 3-amino oxindoles and maleimides . This protocol provides a facile and efficient access to structurally diverse succinimide-fused spiro[pyrrolidine-2,3’-oxindole] compounds in good to high yields .

properties

IUPAC Name |

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHODDELHXDJTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC3CC2CC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)